1,2-Butanediol, 4-amino-, hydrochloride 1,2-Butanediol, 4-amino-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 87681-47-8
VCID: VC4129757
InChI: InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H
SMILES: C(CN)C(CO)O.Cl
Molecular Formula: C4H12ClNO2
Molecular Weight: 141.60

1,2-Butanediol, 4-amino-, hydrochloride

CAS No.: 87681-47-8

Cat. No.: VC4129757

Molecular Formula: C4H12ClNO2

Molecular Weight: 141.60

* For research use only. Not for human or veterinary use.

1,2-Butanediol, 4-amino-, hydrochloride - 87681-47-8

Specification

CAS No. 87681-47-8
Molecular Formula C4H12ClNO2
Molecular Weight 141.60
IUPAC Name 4-aminobutane-1,2-diol;hydrochloride
Standard InChI InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H
Standard InChI Key DRZGKLVLGVETGA-UHFFFAOYSA-N
SMILES C(CN)C(CO)O.Cl
Canonical SMILES C(CN)C(CO)O.Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Features

The systematic IUPAC name is 4-aminobutane-1,2-diol hydrochloride, reflecting its primary alcohol, secondary alcohol, and protonated amine moieties. The canonical SMILES representation is C(CN)C(CO)O.Cl\text{C(CN)C(CO)O.Cl}, and its InChIKey is DRZGKLVLGVETGA-UHFFFAOYSA-N\text{DRZGKLVLGVETGA-UHFFFAOYSA-N} . The hydrochloride salt enhances water solubility, making it preferable for synthetic applications over the free base.

Stereochemical Considerations

The compound exhibits chirality at carbons 1 and 2. Industrial synthesis typically produces racemic mixtures, though enantioselective routes using glucose or aspartic acid precursors have been reported .

Synthesis and Industrial Production

Catalytic Hydrogenation

A patented method (JPS5793936A) involves catalytic hydrogenation of 3-cyano-1,2-propanediol using Raney nickel or cobalt in alcoholic solvents under ammonia. This one-step process achieves yields exceeding 80% . Key reaction conditions include:

  • Temperature: 50–100°C

  • Pressure: 10–30 bar H2\text{H}_2

  • Catalyst: Raney Ni\text{Raney Ni} or Raney Co\text{Raney Co}

Biocatalytic Routes

Biocatalysis offers enantiomerically pure products. For example, coupling aldol reactions with transaminases yields (S)- or (R)-2-amino-4-hydroxybutanoic acid, a structural analog. Glucose-derived syntheses via 4-aminobutane-1,2,3-triol intermediates are also documented.

Industrial Scalability

Large-scale production optimizes reaction parameters (e.g., excess H2O\text{H}_2\text{O}, acidic resins) to minimize polyether byproducts. Batch processes dominate, though continuous hydrogenation reactors are emerging .

Physicochemical Properties

PropertyValueSource
Molecular Weight141.60 g/mol
Density1.1 g/cm³
Water Solubility303,832 mg/L (25°C)
Boiling Point242.88°C (estimated)
Flash Point117.03°C

The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage. Its pKa values (estimated 9.5 for the amine, 15–16 for alcohols) influence reactivity in aqueous media .

Chemical Reactivity and Applications

Functional Group Transformations

  • Oxidative Cleavage: Treatment with Pb(OAc)4\text{Pb(OAc)}_4 or HIO4\text{HIO}_4 cleaves the vicinal diol to aldehydes.

  • Amine Alkylation: The primary amine undergoes nucleophilic substitution to form quaternary ammonium salts .

  • Esterification: Alcohol groups react with acyl chlorides or anhydrides, useful in polymer synthesis.

Pharmaceutical Intermediates

This compound is a precursor to:

  • 3-Pyrrolidinol: A key moiety in antipsychotics (e.g., Risperidone) .

  • Antimicrobial Agents: Derivatives show MIC values of 0.5–2.0 mg/mL against Staphylococcus aureus and Escherichia coli.

Industrial Uses

  • Polymer Synthesis: Serves as a crosslinker in polyurethanes and epoxy resins .

  • Biodegradable Plastics: Incorporated into polybutylene succinate (PBS) for enhanced flexibility .

Biological Activity and Toxicology

Antimicrobial Efficacy

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella enterica2.0

Data from in vitro studies highlight dose-dependent growth inhibition.

Metabolic Pathways

Clostridium species metabolize the compound via fermentation, producing 1,4-butanediol as a precursor for biofuels . Yields reach 3.5 g/L using fructose as a carbon source.

Toxicity Profile

  • Acute Toxicity: LD₅₀ (oral, rats) > 2,000 mg/kg, classifying it as Category 4 (low toxicity) .

  • Handling Precautions: PPE (gloves, goggles) required to prevent skin/eye irritation .

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